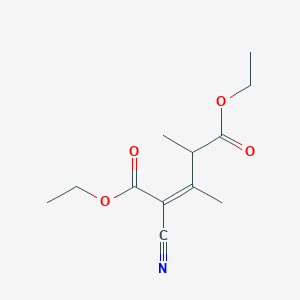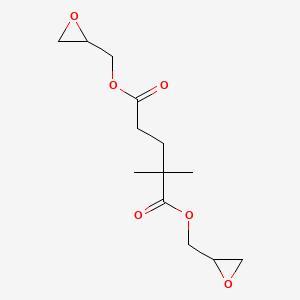
Acetic acid;docos-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;docos-1-en-1-ol is a compound that combines acetic acid, a simple carboxylic acid, with docos-1-en-1-ol, an unsaturated long-chain alcohol Acetic acid is well-known for its role in vinegar, while docos-1-en-1-ol is a fatty alcohol derived from natural sources
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;docos-1-en-1-ol typically involves the esterification reaction between acetic acid and docos-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:
CH3COOH+CH3(CH2)20CH=CH2OH→CH3COOCH2(CH2)20CH=CH2+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes utilize continuous reactors where acetic acid and docos-1-en-1-ol are mixed in the presence of an acid catalyst. The reaction mixture is heated, and the ester product is continuously removed to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;docos-1-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group in docos-1-en-1-ol can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can attack the ester bond.
Major Products Formed
Oxidation: Docosanoic acid and acetic acid.
Reduction: Docos-1-en-1-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;docos-1-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cell membranes due to its long-chain alcohol component.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of acetic acid;docos-1-en-1-ol involves its interaction with biological membranes. The long-chain alcohol component can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, the acetic acid component can act as an antimicrobial agent by disrupting microbial cell walls .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;docosanol: Similar structure but with a saturated alcohol.
Acetic acid;oleyl alcohol: Contains a different unsaturated long-chain alcohol.
Acetic acid;stearyl alcohol: Contains a saturated long-chain alcohol.
Uniqueness
Acetic acid;docos-1-en-1-ol is unique due to its combination of acetic acid and an unsaturated long-chain alcohol. This combination imparts distinct chemical and physical properties, such as enhanced membrane interaction and potential antimicrobial activity, which are not observed in similar compounds .
Propiedades
Número CAS |
29968-19-2 |
|---|---|
Fórmula molecular |
C24H48O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
acetic acid;docos-1-en-1-ol |
InChI |
InChI=1S/C22H44O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;1-2(3)4/h21-23H,2-20H2,1H3;1H3,(H,3,4) |
Clave InChI |
ZMMBUHUJVJOYII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)













